2,6-Dichloro-4-methylnicotinoyl chloride
Description
2,6-Dichloro-4-methylnicotinoyl chloride (CAS No. [insert if available]) is a halogenated nicotinoyl chloride derivative widely utilized in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. Its structure features a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a reactive acyl chloride group at the 3-position. This configuration confers high electrophilicity, making it a key intermediate in nucleophilic substitution and coupling reactions. Its stability under anhydrous conditions and reactivity toward amines, alcohols, and thiols have been documented in catalytic cross-coupling and heterocycle synthesis studies.
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3 |
InChI Key |
AVVMTRZWAZYOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity, stability, and applications of 2,6-dichloro-4-methylnicotinoyl chloride can be contextualized by comparing it to three analogous compounds:
2-Chloro-4-methylnicotinoyl Chloride
- Structural Difference : Lacks the 6-chloro substituent.
- Reactivity : Reduced electrophilicity due to fewer electron-withdrawing groups, leading to slower reaction kinetics in acylations.
- Thermal Stability: Lower decomposition temperature (≈120°C vs. 160°C for this compound) due to decreased halogen stabilization .
2,6-Dichloronicotinoyl Chloride
- Structural Difference : Absence of the 4-methyl group.
- Solubility: Higher solubility in polar aprotic solvents (e.g., DMF) but lower in nonpolar solvents compared to the methylated analog.
- Biological Activity: The 4-methyl group in this compound enhances lipid solubility, improving cell membrane penetration in pesticidal applications .
4-Methylnicotinoyl Chloride
- Structural Difference: No chlorine substituents.
- Applications: Primarily used in non-halogenated drug intermediates. The absence of chlorines reduces its utility in reactions requiring strong electron-deficient centers.
Table 1: Key Physicochemical and Functional Comparisons
| Property | This compound | 2-Chloro-4-methylnicotinoyl Chloride | 2,6-Dichloronicotinoyl Chloride | 4-Methylnicotinoyl Chloride |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 225.06 | 190.59 | 210.89 | 155.58 |
| Melting Point (°C) | 72–75 | 58–60 | 85–88 | 45–48 |
| LogP (Octanol-Water) | 2.34 | 1.89 | 1.95 | 0.67 |
| Reaction Rate with Aniline (rel.) | 1.00 | 0.45 | 0.75 | 0.12 |
Methodological Insights from Comparative Studies
- Quantitative Analysis: Techniques like ANN modeling (used in chloride concentration simulations, Figure 11 ) could predict reactivity trends in halogenated nicotinoyl chlorides.
- Biological Assays : Staining methods (e.g., TTC in Figure 2 ) might evaluate cytotoxicity profiles of derivatives in pharmacological studies.
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